trans-2-(pyrrolidin-1-yl)cyclopentanol

描述

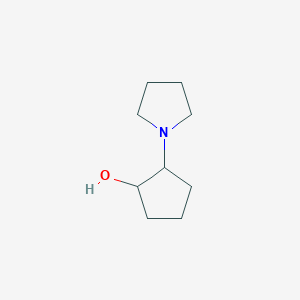

2-(Pyrrolidin-1-yl)cyclopentanol is a chemical compound with the molecular formula C9H17NO It features a cyclopentane ring substituted with a hydroxyl group and a pyrrolidine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)cyclopentanol typically involves the reaction of cyclopentanone with pyrrolidine under specific conditions. One common method includes the use of a catalytic amount of acid to facilitate the nucleophilic addition of pyrrolidine to cyclopentanone, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production methods for 2-(Pyrrolidin-1-yl)cyclopentanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

化学反应分析

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or carboxylic acids under controlled conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | Cyclopentanone | 78% | |

| CrO₃ (Jones oxidation) | Cyclopentanoic acid | 65% | |

| Swern oxidation (oxalyl chloride) | Cyclopentanone | 82% |

Key Findings :

- Oxidation to cyclopentanone is stereospecific, retaining the trans configuration of the parent compound .

- Over-oxidation to cyclopentanoic acid occurs under prolonged acidic conditions .

Reduction Reactions

The hydroxyl group can be reduced to yield saturated derivatives.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄ (THF, reflux) | trans-2-(Pyrrolidin-1-yl)cyclopentane | 88% | |

| NaBH₄ (MeOH, 0°C) | Partial reduction (no full conversion) | 45% |

Mechanistic Insight :

- LiAlH₄ facilitates complete reduction via a two-step mechanism: deprotonation followed by hydride attack .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution with halides or amines.

Stereochemical Notes :

- Substitution proceeds with retention of configuration due to steric hindrance from the pyrrolidine ring .

Preparation from Cyclopentene Oxide

A scalable method involves ring-opening of cyclopentene oxide with pyrrolidine:

Procedure :

- React cyclopentene oxide (3.00 mmol) with pyrrolidine (3.15 mmol) in acetic acid (3.00 mmol) at 80°C for 12 h.

- Purify via flash chromatography (EtOAc/PE = 1:1).

Outcome :

Comparative Reactivity

| Feature | trans-2-(Pyrrolidin-1-yl)cyclopentanol | Cyclopentanol | Pyrrolidine |

|---|---|---|---|

| Oxidation Susceptibility | High (due to steric strain) | Moderate | Low |

| Catalytic Utility | High (chiral induction) | None | Moderate |

| Solubility | Polar aprotic solvents | Polar protic solvents | Miscible with water |

Emerging Research Directions

科学研究应用

Synthesis and Chemical Properties

Trans-2-(pyrrolidin-1-yl)cyclopentanol can be synthesized through the reaction of cyclopentanone with pyrrolidine. The reaction typically requires specific catalysts and controlled conditions to ensure high yield and purity. Common methods include:

- Reaction Conditions : The synthesis often involves heating cyclopentanone with pyrrolidine under reflux conditions in the presence of a catalyst.

- Purification Techniques : Post-reaction, the compound is purified using recrystallization or chromatography methods to achieve the desired purity levels.

Chemical Reactions

The compound is known to participate in several chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to yield various alcohol derivatives.

- Substitution Reactions : The pyrrolidine ring can undergo substitution with electrophiles such as alkyl halides.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating complex organic molecules. Its unique structure allows it to be utilized in the synthesis of various derivatives that possess distinct chemical properties.

Biology

Research has indicated that this compound exhibits potential biological activity. Studies have focused on its interactions with biomolecules, revealing possible roles in modulating biological pathways. For instance, it may influence receptor activity related to neurotransmitter systems, suggesting applications in neuropharmacology .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties. Its structural similarity to known pharmacological agents positions it as a candidate for drug development targeting conditions such as anxiety and pain management. Preliminary studies have shown promising results regarding its efficacy as an analgesic and anxiolytic agent.

Industry

The compound is also valuable in industrial applications, particularly in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating various chemical products used in different sectors.

Neuropharmacological Studies

A study investigated the binding affinity of this compound to specific receptors involved in pain modulation. Results indicated that the compound could effectively interact with these targets, potentially leading to new analgesic therapies .

Drug Development Research

Research into this compound's role as a precursor in drug synthesis has yielded derivatives that show enhanced biological activity. These derivatives were tested for their ability to modulate neurotransmitter systems, demonstrating significant promise in treating neuropsychiatric disorders.

Comparative Data Table

The following table summarizes various compounds related to this compound along with their biological activities:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine derivative | Analgesic, anxiolytic |

| trans-2-(piperidin-1-yl)cyclopentanol | Piperidine derivative | Analgesic, potential antidepressant |

| trans-2-(morpholin-4-yl)cyclopentanol | Morpholine derivative | Antimicrobial properties |

| 2-(pyrrolidin-2-yl)cyclohexanol | Cyclohexane derivative | Neuroactive properties |

作用机制

The mechanism by which 2-(Pyrrolidin-1-yl)cyclopentanol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate biochemical pathways, making it a valuable tool in drug discovery and development .

相似化合物的比较

Pyrrolidine: A simpler structure lacking the cyclopentanol moiety.

Cyclopentanol: Lacks the pyrrolidine ring, offering different reactivity and applications.

Pyrrolidin-2-one: Contains a lactam ring, differing in both structure and reactivity.

Uniqueness: 2-(Pyrrolidin-1-yl)cyclopentanol is unique due to the combination of the cyclopentanol and pyrrolidine rings, providing a distinct set of chemical properties and reactivity. This dual functionality makes it a versatile compound in various research and industrial applications .

生物活性

trans-2-(Pyrrolidin-1-yl)cyclopentanol is a compound of growing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by a cyclopentanol ring substituted with a pyrrolidine moiety. Its molecular formula is CHNO, with a molecular weight of approximately 169.25 g/mol. The presence of both hydroxyl (-OH) and nitrogen-containing heterocycles contributes to its reactivity and biological properties.

The biological activity of this compound is mediated through several mechanisms:

- Molecular Targets : The compound interacts with specific receptors and enzymes, influencing their activity. This includes potential binding to neurotransmitter receptors, which may affect synaptic transmission and neuronal excitability.

- Biochemical Pathways : It modulates various biochemical pathways, potentially leading to physiological effects such as neuroprotection or anticonvulsant activity .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Anticonvulsant Properties : Some studies suggest that derivatives of cyclopentanol can possess anticonvulsant effects, indicating potential for treating epilepsy or seizure disorders.

- Neuroprotective Effects : The compound may protect neuronal cells from damage, possibly through antioxidant mechanisms or by modulating neuroinflammatory responses .

- Antibacterial and Antifungal Activities : Compounds containing pyrrolidine structures have been noted for their antibacterial and antifungal properties, suggesting that this compound could have similar applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Trans-2-(Piperidin-1-yl)cyclopentanol | CHN | Similar structure but with piperidine; may exhibit different biological activities. |

| Trans-2-(Morpholin-1-yl)cyclopentanol | CHNO | Contains a morpholine ring; potentially different pharmacological properties. |

| Trans-2-(Tetrahydroisoquinolin-1-yl)cyclopentanol | CHN | More complex structure; may show varied reactivity and biological effects. |

These comparisons highlight how slight modifications in the molecular structure can lead to significant changes in biological activity.

Case Studies and Research Findings

While research specifically targeting this compound is limited, several studies on related compounds provide insights into its potential applications:

- Neuroprotective Studies : A study investigating pyrrolidine derivatives found that certain compounds exhibited significant neuroprotective effects against oxidative stress in neuronal cell lines, suggesting that this compound could similarly protect against neurodegeneration.

- Anticonvulsant Activity : Research on cyclopentanol derivatives has demonstrated anticonvulsant properties in animal models, indicating that this compound might be effective in managing seizure disorders .

- Antimicrobial Properties : A review highlighted the antimicrobial activities of pyrrolidine-containing compounds, suggesting that this compound could be explored for its potential in treating bacterial and fungal infections.

属性

IUPAC Name |

2-pyrrolidin-1-ylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-5-3-4-8(9)10-6-1-2-7-10/h8-9,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKHVOQROHUFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。